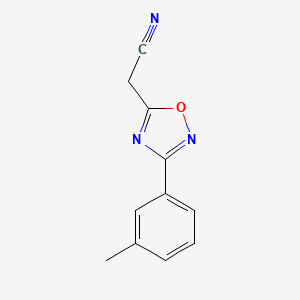

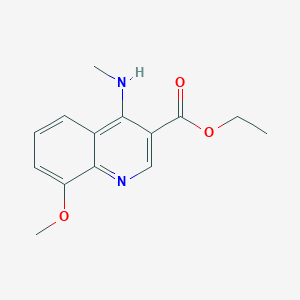

2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemosensors

Oxadiazole derivatives have been explored for their application as fluorescent chemosensors. For instance, an oxadiazole-based fluorescent chemosensor was designed for the selective detection of Zn2+ ions in aqueous solution, with potential applications in living cell imaging. The chemosensor exhibited a significant fluorescence enhancement in the presence of Zn2+, a phenomenon that was thoroughly investigated through time-resolved fluorescence decay and density functional theory (DFT) calculations, demonstrating the compound's utility in bioimaging applications (Zhou et al., 2012).

Green Chemistry and Synthesis

Oxadiazoles have also been synthesized through environmentally friendly methods. A study reported the electrochemically initiated oxidative cyclization as a versatile route for synthesizing 5-substituted 2-amino-1,3,4-oxadiazoles. This method features controlled potential electrolysis in acetonitrile, highlighting a rapid, improved, and green synthesis approach that offers better yields, shorter reaction times, and simplified work-up processes, underscoring the potential of oxadiazoles in green chemistry (Singh et al., 2012).

Antifungal Agents

In the pharmaceutical sector, oxadiazole derivatives have been synthesized and evaluated for their antifungal activities. A study on the synthesis and pharmacological evaluation of a novel series of 2-((2-Aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives as potential antifungal agents showed that these compounds exhibited moderate to good antifungal activity. This finding suggests the relevance of oxadiazole derivatives in developing new antifungal agents, contributing to addressing the ongoing challenges in treating fungal infections (Shelke et al., 2014).

properties

IUPAC Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-8-3-2-4-9(7-8)11-13-10(5-6-12)15-14-11/h2-4,7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQISEUALRZOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2957594.png)

![({1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)amine](/img/structure/B2957597.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)

![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)